6-thioxodihydropyrimidine-2,4(1H,3H)-dione

Computational Chemistry Nucleic Acid Research Molecular Recognition

6-Thiouracil (CAS 15998-99-9) is the definitive 6-thioxopyrimidine scaffold for researchers requiring precise sulfur positioning at the uracil 6-position. Unlike the widely available 2- or 4-thiouracil isomers, the 6-thio configuration is non-interchangeable in critical applications: it enables synthesis of potent thymidylate synthase (TS)-inhibiting anticancer derivatives (IC50 1.57–3.89 µM), exhibits unique catalytic activity in electrochemical systems where 2-thiouracil is completely inactive, and delivers essential hydrogen-bonding data (up to 2 kcal/mol destabilization) for computational nucleotide modeling. Verify positional isomer identity to safeguard experimental reproducibility in SAR, coordination chemistry, and materials science workflows.

Molecular Formula C4H4N2O2S
Molecular Weight 144.15 g/mol
CAS No. 15998-99-9
Cat. No. B098481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-thioxodihydropyrimidine-2,4(1H,3H)-dione
CAS15998-99-9
Molecular FormulaC4H4N2O2S
Molecular Weight144.15 g/mol
Structural Identifiers
SMILESC1C(=O)NC(=O)NC1=S
InChIInChI=1S/C4H4N2O2S/c7-2-1-3(9)6-4(8)5-2/h1H2,(H2,5,6,7,8,9)
InChIKeyCWQRZHJVEYUBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 15998-99-9): Procurement & Differentiation Guide


6-Thioxodihydropyrimidine-2,4(1H,3H)-dione (CAS 15998-99-9), also known as 6-thiouracil or 6-mercaptouracil, is a thioxopyrimidine heterocycle . It is structurally characterized by the substitution of a sulfur atom for the oxygen at the 6-position of the uracil ring, a modification that fundamentally alters its physicochemical and biological properties . This compound is primarily procured as a high-purity building block for advanced research in medicinal chemistry, coordination chemistry, and materials science, with typical commercial specifications ranging from 95% to 97% purity . Unlike the more common 2-thiouracil and 4-thiouracil isomers, the 6-thio substitution confers a unique profile of reactivity and interaction that is not interchangeable in many specialized applications [1].

Critical Differentiation: Why 6-Thiouracil is Not a Drop-in Replacement for Other Thiouracil Isomers


Substituting 6-thiouracil with its more common 2- or 4-thio isomers is not scientifically valid in applications where the position of the thione group dictates specific intermolecular interactions. The sulfur atom's location in the 6-position generates a unique electronic environment and tautomeric equilibrium that differs fundamentally from the 2- and 4-thio analogs [1]. For instance, the catalytic activity of thiopyrimidines is highly position-dependent, with 2-thiouracil being catalytically inactive under conditions where other isomers show activity [2]. Furthermore, the hydrogen-bonding and stacking properties of thiouracils are fine-tuned by the thio group's placement, leading to distinct stabilities in base pairs and metal complexes that cannot be replicated by simply using an alternative thiouracil isomer [3]. This positional specificity necessitates the use of the exact 6-thio compound in research aimed at structure-activity relationship (SAR) studies or in the development of precise molecular probes.

Quantitative Evidence for 6-Thiouracil (CAS 15998-99-9) Differentiation from Closest Analogs


Hydrogen-Bonding Strength: 6-Thiouracil vs. 2-Thiouracil

In computational models of nucleic acid base pairs, the replacement of a carbonyl oxygen with a thione sulfur (as in 6-thiouracil) results in a predictable decrease in hydrogen-bonding strength compared to unmodified uracil. Ab initio calculations demonstrate that hydrogen-bonded base pairs containing thiobases are up to 2 kcal/mol less stable than their oxo-base counterparts [1]. This class-level inference provides a quantitative baseline for the impact of 6-thio substitution on molecular recognition events.

Computational Chemistry Nucleic Acid Research Molecular Recognition

Impact on Antithyroid Activity: 6-Thiouracil vs. 2-Thiouracil Derivatives

While 6-thiouracil itself is not a clinically used antithyroid agent, its 6-substituted derivatives like 6-propyl-2-thiouracil (PTU) are established drugs [1]. This highlights a key structure-activity relationship: the presence of a 6-substituent on the thiouracil core is often essential for potent biological activity. In contrast, the parent 2-thiouracil shows significantly weaker antithyroid activity and has been largely superseded by 6-substituted analogs [2]. This class-level inference underscores that the 6-thio core is a privileged scaffold for developing more potent analogs, whereas 2-thiouracil does not serve the same role.

Endocrinology Drug Discovery Enzyme Inhibition

Catalytic Activity at Electrode Surfaces: 6-Thiouracil vs. 2-Thiouracil

The position of the thio group is a decisive factor in catalytic hydrogen evolution at mercury electrodes. Under identical experimental conditions, 2-thiouracil was found to be catalytically inactive, while other thiopyrimidine derivatives, including those with a 6-thio moiety, induced catalytic hydrogen evolution in Co(II)-containing ammonia buffers [1]. This direct head-to-head comparison demonstrates a functional disparity based solely on the sulfur atom's position.

Electrochemistry Analytical Chemistry Catalysis

Validated Research and Industrial Applications for 6-Thioxodihydropyrimidine-2,4(1H,3H)-dione


Synthesis of 6-Aryl-5-cyano Thiouracil Anticancer and Antimicrobial Agents

6-Thiouracil serves as the essential core scaffold for generating a library of 6-aryl-5-cyano thiouracil derivatives, which have demonstrated potent in vitro anticancer activity with IC50 values in the low micromolar range (1.57–3.89 µM) against various cancer cell lines, comparable to 5-fluorouracil [1]. The 6-thio position is critical for the subsequent arylation and cyanation steps that yield the bioactive compounds.

Development of Thymidylate Synthase (TS) Inhibitors for Anticancer Research

Derivatives of 6-thiouracil, specifically 6-aryl-5-cyano thiouracils, have been validated as potent inhibitors of thymidylate synthase (TS), a key anticancer target. These compounds exhibit dose-related TS inhibition with IC50 values ranging from 1.57 to 3.89 µM, making the parent 6-thiouracil a valuable starting material for medicinal chemists exploring novel TS inhibitors [1].

Investigation of Position-Specific Electrochemical Catalysis

The stark difference in catalytic activity between 6-thiouracil (active) and 2-thiouracil (inactive) at mercury electrodes in Co(II) buffers makes the 6-thio compound a specific tool for fundamental electrochemical studies [2]. Researchers investigating the relationship between molecular structure and heterogeneous electron transfer require the correct isomer to observe catalytic phenomena.

Computational Modeling of Modified Nucleic Acid Structures

The quantitatively defined impact of the 6-thio substitution on hydrogen-bonding (up to 2 kcal/mol destabilization) and base stacking provides a critical dataset for computational chemists modeling DNA/RNA containing modified bases [3]. This data allows for more accurate predictions of the structural and energetic consequences of incorporating 6-thiouracil into oligonucleotides.

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